Boron vinyldimethylsiloxide

Catalog No.
S3551545
CAS No.
383189-04-6
M.F
C12H27BO3Si3
M. Wt
314.41 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Boron vinyldimethylsiloxide

CAS Number

383189-04-6

Product Name

Boron vinyldimethylsiloxide

IUPAC Name

tris[ethenyl(dimethyl)silyl] borate

Molecular Formula

C12H27BO3Si3

Molecular Weight

314.41 g/mol

InChI

InChI=1S/C12H27BO3Si3/c1-10-17(4,5)14-13(15-18(6,7)11-2)16-19(8,9)12-3/h10-12H,1-3H2,4-9H3

InChI Key

TVHGQPXBJLWLCS-UHFFFAOYSA-N

SMILES

B(O[Si](C)(C)C=C)(O[Si](C)(C)C=C)O[Si](C)(C)C=C

Canonical SMILES

B(O[Si](C)(C)C=C)(O[Si](C)(C)C=C)O[Si](C)(C)C=C

Boron vinyldimethylsiloxide is characterized by the presence of a boron atom bonded to a vinyldimethylsiloxane group. This structure imparts various functional properties that make it valuable in organic synthesis and industrial applications. The compound typically appears as a white powder and is recognized for its role as a fine chemical intermediate.

Lewis Acid-Base Chemistry

BVDO can act as a Lewis acid due to the empty orbital on the boron atom. This allows it to accept electron pairs from Lewis bases. This property is being investigated for applications in catalysis, where BVDO could be used to activate molecules and promote chemical reactions. Source for Lewis Acid-Base Chemistry:

Due to the reactivity of its boron and silicon components. Key reactions include:

  • Hydrolysis: Under certain conditions, it can react with water to form boric acid and silanol compounds.
  • Alkylation: It can undergo alkylation reactions with various electrophiles, leading to the formation of substituted derivatives.
  • Boron-Wittig Reaction: This compound can be involved in stereoselective reactions to produce vinyl boronates, which are useful in organic synthesis .

Several methods exist for synthesizing boron vinyldimethylsiloxide:

  • Direct Reaction: One common method involves the reaction of vinyldimethylsiloxane with boron trihalides or other boron-containing reagents.
  • Boron-Wittig Reaction: As mentioned earlier, this reaction can yield vinyl boronates from aldehydes and bis(pinacol)boronate esters .
  • Siloxane Chemistry: Utilizing siloxane chemistry allows for the incorporation of the siloxane moiety into the boron structure efficiently.

Boron vinyldimethylsiloxide has diverse applications across various fields:

  • Organic Synthesis: It serves as an intermediate in synthesizing vinyl boronates, which are valuable in pharmaceutical and agrochemical development.
  • Pesticide Production: The compound is utilized as a raw material in the formulation of pesticides .
  • Surfactants: It can be employed in the production of surfactants due to its surface-active properties.

Interaction studies involving boron vinyldimethylsiloxide focus on its reactivity with other chemicals. For instance:

  • Reactivity with Electrophiles: The compound readily reacts with electrophilic agents due to the electron-deficient nature of boron.
  • Compatibility with Solvents: Its solubility and compatibility with various solvents are crucial for its application in organic synthesis.

Similar Compounds: Comparison

Boron vinyldimethylsiloxide shares similarities with several other compounds. Here are some notable comparisons:

Compound NameStructure TypeUnique Properties
Boronic AcidSimple Boron CompoundStrong Lewis acid; used in cross-coupling reactions
TrimethylboroxineBoronic EsterUsed in organic synthesis; more stable than vinyl esters
Vinyl Boronic EsterVinyl BoronateHighly reactive; useful in synthetic chemistry
DimethylsiloxaneSiloxane PolymerProvides flexibility and thermal stability

Uniqueness

Boron vinyldimethylsiloxide stands out due to its dual functionality derived from both the boron and siloxane components. This unique combination allows it to participate effectively in both organic synthesis and industrial applications while providing specific properties that enhance performance in formulations.

Dates

Last modified: 08-19-2023

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